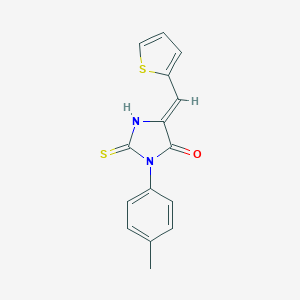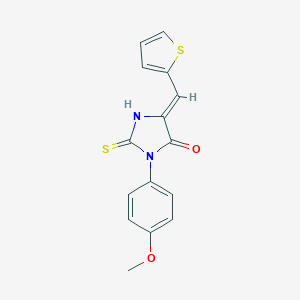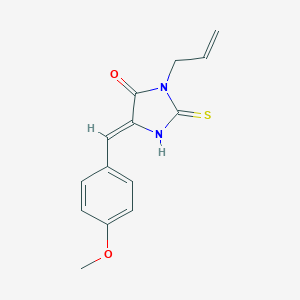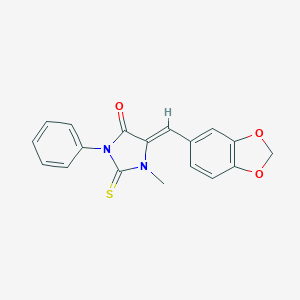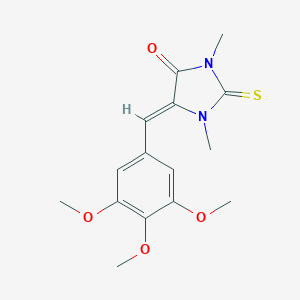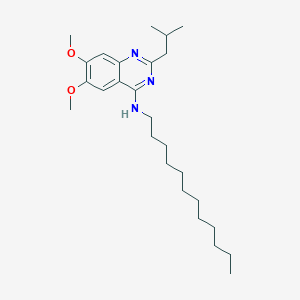![molecular formula C30H24N4OS B303533 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide](/img/structure/B303533.png)
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CB1 receptor antagonist and is used in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide has been extensively studied for its potential therapeutic applications. It is a CB1 receptor antagonist that has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has been studied for its potential use in the treatment of various medical conditions such as chronic pain, neurodegenerative diseases, and obesity.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide involves the inhibition of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Its activation leads to the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. By inhibiting the CB1 receptor, 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide reduces the release of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain perception. Additionally, it has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor inhibition without affecting other receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide. One direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use in the treatment of obesity and metabolic disorders. Additionally, further research is needed to understand the long-term effects of CB1 receptor inhibition and its potential side effects.
Métodos De Síntesis
The synthesis of 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide is a multi-step process that involves the use of various reagents and solvents. The synthesis process involves the reaction of 2-cyano-4-(4-methylphenyl) pyridine with phenyl magnesium bromide to form 3-cyano-4-(4-methylphenyl)-6-phenylpyridine. The resulting compound is then reacted with thioacetic acid to form 2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide.
Propiedades
Nombre del producto |
2-{[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-cyanophenyl)butanamide |
|---|---|
Fórmula molecular |
C30H24N4OS |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-cyanophenyl)butanamide |
InChI |
InChI=1S/C30H24N4OS/c1-3-28(29(35)33-26-12-8-7-11-23(26)18-31)36-30-25(19-32)24(21-15-13-20(2)14-16-21)17-27(34-30)22-9-5-4-6-10-22/h4-17,28H,3H2,1-2H3,(H,33,35) |
Clave InChI |
BTOKMSKMCRPYEI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |
SMILES canónico |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



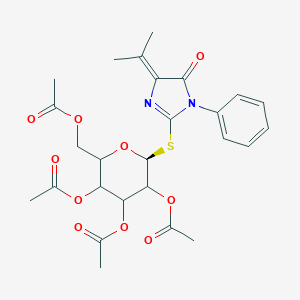
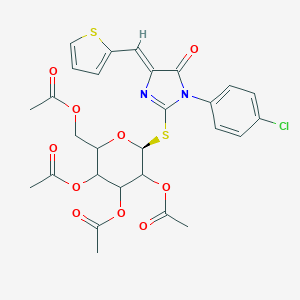
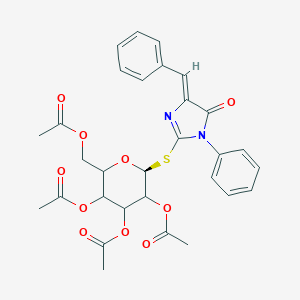
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
